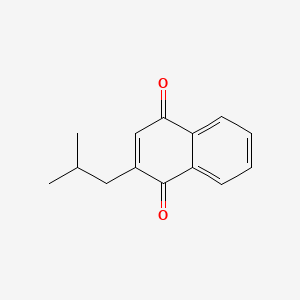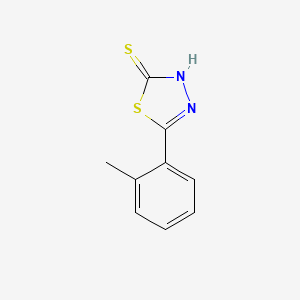
1,4-Naphthalenedione, 2-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-(2-methylpropyl)- is a derivative of 1,4-naphthoquinone. This compound is characterized by the presence of a naphthalene ring with two carbonyl groups at the 1 and 4 positions, and a 2-(2-methylpropyl) substituent. It is known for its diverse biological activities and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthalenedione, 2-(2-methylpropyl)- typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,4-Naphthalenedione, 2-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the carbonyl groups under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
科学研究应用
1,4-Naphthalenedione, 2-(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,4-naphthalenedione, 2-(2-methylpropyl)- involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective oxidizing or reducing agent. This redox activity is crucial for its biological effects, such as enzyme inhibition and antimicrobial activity. The compound can interact with molecular targets such as enzymes and cellular components, disrupting their normal function and leading to cell death.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2-Methyl-1,4-naphthoquinone:
2-Chloro-1,4-naphthoquinone: Known for its antimicrobial properties.
Uniqueness
1,4-Naphthalenedione, 2-(2-methylpropyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. The 2-(2-methylpropyl) group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
属性
| 73377-70-5 | |
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2/c1-9(2)7-10-8-13(15)11-5-3-4-6-12(11)14(10)16/h3-6,8-9H,7H2,1-2H3 |
InChI 键 |
WOEIWIRKOWGTMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)

